![molecular formula C46H46O2P2 B12877718 (24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane](/img/structure/B12877718.png)
(24-Diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is a complex organophosphorus compound. It is known for its unique structure, which includes two diphenylphosphino groups attached to a decahydrodibenzo-dioxacyclohexadecine framework. This compound is of significant interest in the field of coordination chemistry and catalysis due to its ability to form stable complexes with various metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine typically involves the reaction of diphenylphosphine with a suitable precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation of the phosphine groups. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is usually maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.
Complexation: It readily forms complexes with transition metals, which can be used as catalysts in various organic transformations.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Complexation: Transition metal salts such as palladium chloride, platinum chloride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Complexation: Metal-phosphine complexes.
Applications De Recherche Scientifique
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential use in biological systems as a probe for studying metal ion interactions.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in catalysis for various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Mécanisme D'action
The mechanism of action of (20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine primarily involves its ability to coordinate with metal ions. The diphenylphosphino groups act as electron donors, forming stable complexes with transition metals. These metal complexes can then participate in various catalytic cycles, facilitating organic transformations by providing a reactive center for the substrate molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry with similar phosphine groups but lacks the dioxacyclohexadecine framework.
Bis(diphenylphosphino)methane: Another bidentate ligand with two diphenylphosphino groups but a different backbone structure.
1,2-Bis(diphenylphosphino)ethane: Similar in having two diphenylphosphino groups but with an ethane backbone.
Uniqueness
(20aR)-1,20-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13,14,15-decahydrodibenzo[b,d][1,6]dioxacyclohexadecine is unique due to its large, flexible dioxacyclohexadecine framework, which allows for the formation of more stable and diverse metal complexes compared to simpler phosphine ligands. This structural uniqueness enhances its utility in catalysis and coordination chemistry.
Propriétés
Formule moléculaire |
C46H46O2P2 |
|---|---|
Poids moléculaire |
692.8 g/mol |
Nom IUPAC |
(24-diphenylphosphanyl-8,19-dioxatricyclo[18.4.0.02,7]tetracosa-1(20),2(7),3,5,21,23-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C46H46O2P2/c1-2-4-6-20-36-48-42-32-22-34-44(50(39-27-15-9-16-28-39)40-29-17-10-18-30-40)46(42)45-41(47-35-19-5-3-1)31-21-33-43(45)49(37-23-11-7-12-24-37)38-25-13-8-14-26-38/h7-18,21-34H,1-6,19-20,35-36H2 |
Clé InChI |
AIXKDRLEXRFVAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCOC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



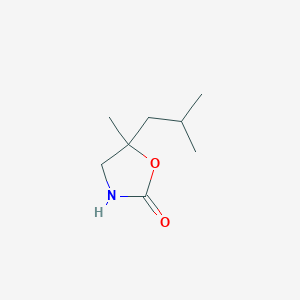
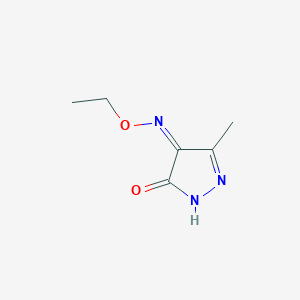
![2-(Aminomethyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12877656.png)
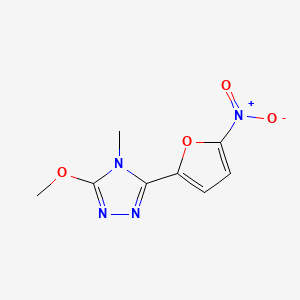

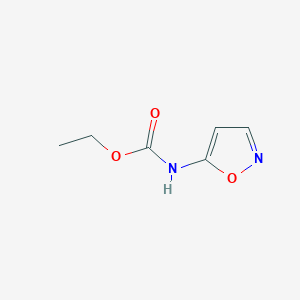
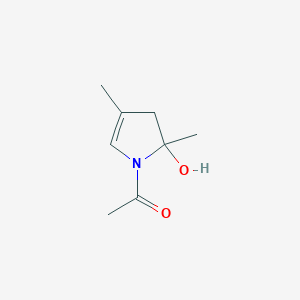
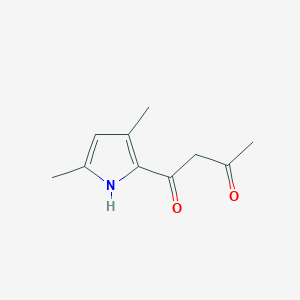
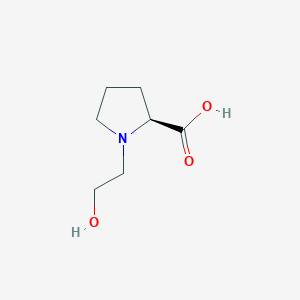

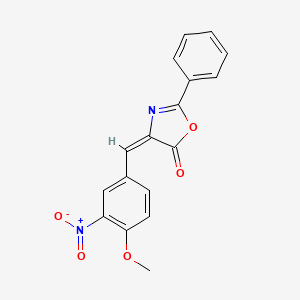
![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)

